3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,1-2H3 |
InChI Key |
AJQUAXNMGQRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction affords the desired compound in quantitative yield . Another method involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with n-butyllithium followed by electrophilic addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Suzuki–Miyaura Coupling
The bromine atom at position 3 enables palladium-catalyzed cross-coupling reactions. A study demonstrated the synthesis of 3-aryl derivatives via Suzuki–Miyaura coupling with aryl boronic acids under mild conditions (70–95% yields) . Key examples include:
| Product Structure | Reaction Conditions | Yield (%) |
|---|---|---|
| 3-Phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 95 |
| 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C | 85 |
This methodology facilitates rapid diversification of the pyrazolo-pyrimidine scaffold for drug discovery .
Nucleophilic Substitution
Reactions with strong nucleophiles like n-butyllithium (BunLi) reveal multiple reactive centers. A 2024 study observed:
-
Deprotonation at the C7 methyl group under −78°C conditions, forming a carbanion intermediate.
-
Unpredictable alkylation pathways due to competing attack at C3 (Br substitution) and C7 (methyl group activation) .
-
Formation of dimeric products and rearranged structures when quenching with electrophiles like CO₂ or DMF .
Electrophilic Substitution
Despite electron-deficient aromatic systems, regioselective substitutions occur under controlled conditions:
Bromination
-
Excess bromine yields 3,6-dibromo derivatives via radical mechanisms .
-
Kinetic control favors initial bromination at C3 (σ-complex stabilization) .
Nitration
Unexpected Transformations
A 2024 investigation with BunLi revealed three competing pathways:
-
Bromine displacement at C3 (minor pathway, <20%).
-
Ring-opening reactions via C5–N bond cleavage under elevated temperatures.
-
Dimerization through C7–C7′ coupling (confirmed by X-ray crystallography) .
These findings highlight the compound’s complex reactivity profile, necessitating careful optimization for synthetic applications .
Functionalization via Halogen Exchange
A one-pot protocol using NaI/K₂S₂O₈ converts the bromine to iodide (90% yield), enabling subsequent Sonogashira couplings :
Example:
3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine → 3-(Phenylethynyl) derivative (CuI, PdCl₂, 82% yield) .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agents Development
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their efficacy as kinase inhibitors and anticancer compounds. The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways has been a focal point of research. For instance, studies have demonstrated its effectiveness in reducing tumor growth in preclinical models by interfering with kinase signaling pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .
Biological Studies
Interaction with Biological Targets
The compound is studied for its interactions with various biological targets, including enzymes and receptors. Its bromine atom enhances binding affinity, leading to modulation of cellular processes such as proliferation and apoptosis. This interaction can disrupt cellular signaling pathways, which is crucial for understanding disease mechanisms and developing targeted therapies.
Case Studies
- Case Study 1 : A study indicated that this compound inhibited the growth of several cancer cell lines by interfering with kinase signaling pathways.
- Case Study 2 : Research demonstrated significant antibacterial activity against multiple bacterial strains, suggesting potential applications in treating infections .
Chemical Biology
Probing Biological Pathways
In chemical biology, this compound serves as a probe for investigating biological pathways and mechanisms. Its derivatives are employed to study the effects of kinase inhibition on various cellular processes, contributing to the understanding of cancer biology and infectious diseases.
Industrial Applications
Specialty Chemicals Development
Beyond its pharmaceutical applications, this compound is also utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the production of dyes and pigments.
Research Findings and Insights
Recent studies have underscored the potential applications of this compound in drug development:
- Medicinal Chemistry : As a building block for synthesizing novel kinase inhibitors.
- Chemical Biology : As a probe for investigating biological pathways related to cancer and infectious diseases.
The ongoing research into this compound highlights its significance in advancing therapeutic strategies against cancer and infectious diseases while also exploring its industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can form a carbanion, which can then participate in various electrophilic addition reactions . This reactivity allows it to interact with different biological targets, potentially leading to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
- 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine :
Comparison with Halogenated Derivatives
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1): Substituents: Bromine (C3), chlorine (C5, C7). Properties: Increased electrophilicity due to electron-withdrawing chlorine atoms, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. Applications: Potential intermediate for multihalogenated analogs with tailored solubility and target binding .
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one :
- Substituents: Bromine (C3), trifluoromethyl (C7).
- Properties: The CF3 group improves solubility and metabolic stability. The lactam function at C5 allows SNAr reactions with amines or thiols .
- Applications: Library synthesis for kinase inhibitors and antiviral agents .
Comparison with Non-Bromo Analogs
- 5-Amino-3-arylpyrazolo[1,5-a]pyrimidines: Substituents: Aryl (C3), amino (C5). Properties: Aryl groups enhance π-π stacking with kinase active sites, leading to nanomolar inhibitory activity (e.g., Pim-1 kinase) . Contrast: The bromine in this compound offers a synthetic handle absent in non-halogenated analogs.
Isomer-Specific Variations
Pyrazolo[1,5-a]pyrimidine isomers differ in nitrogen atom positioning, impacting reactivity and biological interactions:
- Pyrazolo[1,5-c]pyrimidine (e.g., 3-bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine, CAS 35833-97-7):
- Structural Difference: Nitrogen atoms at positions 1 and 3 (vs. 1 and 5 in [1,5-a]).
- Impact: Altered hydrogen-bonding capacity and reduced kinase inhibition potency compared to [1,5-a] isomers .
Biological Activity
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo-pyrimidine family. This compound has garnered attention for its diverse biological activities, including antitumor, anticholinesterase, and antibacterial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₃. The structure features a pyrazole ring fused with a pyrimidine core and incorporates a bromine atom and two methyl groups at specific positions. These structural characteristics contribute significantly to its chemical reactivity and biological activity.
Biological Activities
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant biological activities:
- Anticancer Activity : Various studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Enzymatic Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, including those involved in cancer metabolism and inflammation. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and phosphodiesterases.
- Anticholinesterase Activity : The compound exhibits anticholinesterase properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain.
Synthesis Methods
Several synthesis pathways have been developed for this compound:
- Cyclocondensation Reactions : The primary method involves the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with various biselectrophilic compounds.
- Bromination : Bromination reactions are commonly used to introduce the bromine substituent at the desired position on the pyrazolo-pyrimidine scaffold.
Anticancer Studies
In a study by Rahmouni et al. (2016), this compound was synthesized and evaluated for its anticancer properties against various cancer cell lines. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner.
Enzymatic Inhibition
A recent investigation focused on the enzymatic inhibitory activity of this compound revealed that it effectively inhibited COX enzymes, which are critical in inflammatory processes. This suggests its potential use in developing anti-inflammatory drugs.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other pyrazolo-pyrimidines:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | Different methyl substitution pattern | Enhanced anticancer activity |
| 4-Methyl-2,6-diphenylpyrazolo[1,5-a]pyrimidine | Additional phenyl groups | Increased enzyme inhibition |
| 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | Iodine substitution | Altered binding affinity |
These comparisons illustrate how variations in substituents can lead to differences in biological activity and chemical reactivity.
Q & A
Q. What are the common synthetic strategies for preparing 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and β-dicarbonyl equivalents. For example, regioselective methods using catalysts like hypervalent iodine facilitate halogenation at specific positions (e.g., C3 bromination) . Multi-step protocols, such as one-pot syntheses, optimize yields and purity . Key intermediates like 1H-pyrazole-5-amine are critical for scaffold assembly .
Q. How is regioselectivity achieved in the synthesis of substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity is controlled by reaction conditions and catalysts. For instance, hypervalent iodine reagents enable C3 halogenation with >80% yields, even in the presence of electron-withdrawing or donating groups on the phenyl ring . Substituent effects on the pyrazole ring (e.g., methyl groups) also direct reactivity during cyclocondensation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and planar structure . IR spectroscopy identifies functional groups like carbonyls or amines in intermediates .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
Cervical cancer cell lines (HeLa, SiHa) are used to assess p53 activation and apoptosis via mitochondrial pathways . Liver carcinoma (HEPG2) and leukemia (Flt-3-dependent) models evaluate kinase inhibition and antiproliferative effects . Dose-response curves (IC50) and colony formation assays quantify efficacy .
Advanced Research Questions
Q. What methodologies are used to introduce halogen atoms at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold?
Hypervalent iodine-mediated halogenation allows regioselective bromination at C3 under mild conditions. This method tolerates diverse substituents (e.g., –Cl, –Br, –OMe) and achieves yields >80% . Alternative approaches include palladium-catalyzed cross-coupling for late-stage functionalization .
Q. How can the bromo substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions?
The C3-bromo group serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl introductions. Steric and electronic effects of adjacent methyl groups (C2, C5) modulate reaction rates and selectivity . Computational studies (DFT) predict activation barriers for optimized conditions .
Q. How do researchers analyze the role of 3-bromo and methyl substituents in modulating biological activity?
Comparative SAR studies with non-brominated analogs reveal the bromine’s impact on target binding (e.g., kinase active sites) . Methyl groups at C2/C5 enhance lipophilicity, improving membrane permeability in cellular assays . Isothermal titration calorimetry (ITC) quantifies binding affinity changes .
Q. What strategies resolve contradictions in biological data across different cell lines?
Discrepancies in cell cycle arrest (e.g., G2/M in HeLa vs. G1 in SiHa) are analyzed via p53 phosphorylation status and E6 oncoprotein expression . Transcriptomic profiling (RNA-seq) identifies cell-specific signaling pathways, while CRISPR knockouts validate target dependencies .
Q. How to design experiments to assess the compound’s mechanism of action involving p53 activation?
Use p53-null cells as negative controls. Immunoblotting detects p53 stabilization, nuclear translocation (via immunofluorescence), and downstream targets (BAX, p21) . Co-treatment with p53 inhibitors (e.g., PFT-α) confirms pathway specificity. RNAi knockdowns distinguish direct vs. indirect effects .
Q. What are the challenges in achieving selective kinase inhibition with pyrazolo[1,5-a]pyrimidine derivatives?
Off-target effects are minimized by optimizing substituent bulk and polarity. For example, 3-aryl groups reduce hERG channel binding (>30 μM IC50), while 5-aminoethyl chains enhance Pim-1 selectivity over Flt-3 . Kinome-wide profiling (e.g., KINOMEscan) identifies selectivity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
